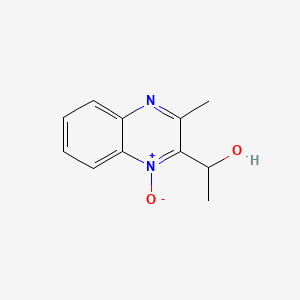
2-iso-4-DMEQ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-iso-4-DMEQ is a metabolite of Mequindox, a synthetic quinoxaline veterinary drug. Mequindox and its metabolites, including this compound, have been detected in various animal tissues such as chicken muscles, chicken liver, swine muscles, and swine liver
準備方法
The preparation of 2-iso-4-DMEQ involves the metabolism of Mequindox in vivo. The metabolic pathways include hydrogenation reduction, deoxidation, carboxylation, deacetylation, and combinations thereof These processes occur naturally within the tissues of animals treated with Mequindox
化学反応の分析
2-iso-4-DMEQ undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce more reduced forms of the compound.
科学的研究の応用
2-iso-4-DMEQ has several scientific research applications, including:
Chemistry: It is used to study the metabolic pathways of Mequindox and related compounds. Understanding these pathways can help in the development of new drugs and treatments.
Biology: The compound is used to investigate the effects of Mequindox and its metabolites on various biological systems. This includes studying their antimicrobial activity and potential toxicity.
Medicine: Research on this compound can contribute to the development of veterinary drugs and treatments for livestock. It can also help in assessing the safety and efficacy of these drugs.
作用機序
The mechanism of action of 2-iso-4-DMEQ involves its interaction with various molecular targets and pathways. As a metabolite of Mequindox, it retains some of the antimicrobial properties of its parent compound. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through interactions with bacterial enzymes and cellular structures.
類似化合物との比較
2-iso-4-DMEQ is similar to other metabolites of Mequindox, such as 2-iso-BDMEQ and 2-iso-1-DMEQ . These compounds share similar metabolic pathways and chemical properties. this compound is unique in its specific structure and the particular reactions it undergoes. Other similar compounds include various quinoxaline derivatives, which also exhibit broad-spectrum antimicrobial activity .
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
1-(3-methyl-1-oxidoquinoxalin-1-ium-2-yl)ethanol |
InChI |
InChI=1S/C11H12N2O2/c1-7-11(8(2)14)13(15)10-6-4-3-5-9(10)12-7/h3-6,8,14H,1-2H3 |
InChIキー |
POJRWMZVKLKOTK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2[N+](=C1C(C)O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


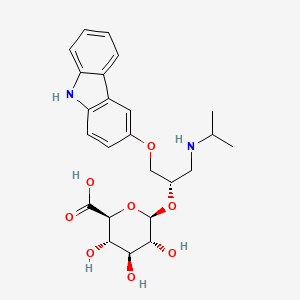
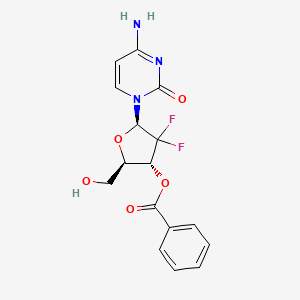
![N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide](/img/structure/B13448061.png)
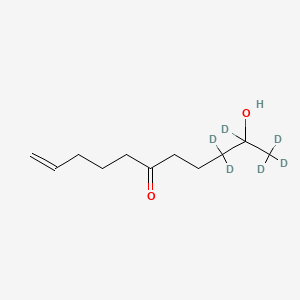
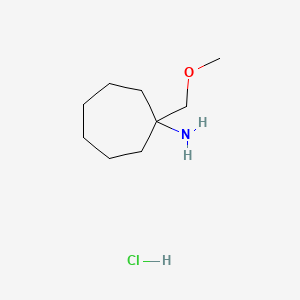
![{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid](/img/structure/B13448073.png)
![(2R,3R)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoic acid](/img/structure/B13448077.png)

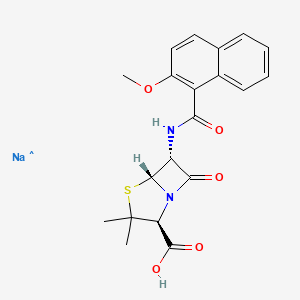

![(3S,5S,6R,8R,9S,10R,13S,14S,17S)-2-(hydroxymethyl)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,17-triol](/img/structure/B13448090.png)

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-6-yl]oxyoxane-2-carboxylic acid](/img/structure/B13448098.png)
![[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)](/img/structure/B13448103.png)
